Home > Products > Screening Compounds P73887 > 4-(4-Aminopyrimidin-2-yl)piperazin-2-one
4-(4-Aminopyrimidin-2-yl)piperazin-2-one - 1599265-94-7

4-(4-Aminopyrimidin-2-yl)piperazin-2-one

Catalog Number: EVT-1694615
CAS Number: 1599265-94-7
Molecular Formula: C8H11N5O
Molecular Weight: 193.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

Compound Description: This compound is a derivative of Prottremin, a molecule exhibiting antiparkinsonian activity. It was synthesized through an epoxide ring-opening reaction with 1-(4-isopropylbenzyl)piperazine. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: [18F]T-401 is a PET imaging agent designed for visualizing Monoacylglycerol Lipase (MAGL). Its development focused on optimizing blood-brain barrier permeability and minimizing nonspecific binding. []

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a potent and irreversible inhibitor of Equilibrative Nucleoside Transporters (ENTs), specifically demonstrating selectivity for ENT2 over ENT1. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2′-oxo-1′,2′-dihydrospiro[piperidine-4,4′-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a CGRP receptor antagonist designed using structure-based drug design. It demonstrates high potency, selectivity, metabolic stability, and solubility, making it suitable for various administration routes. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: This compound, TZB-30878, is a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (d-IBS) due to its dual action as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. [, ]

N-(4-Chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide

Compound Description: This molecule displays antiviral activity. Its vibrational signatures were characterized using Raman and Fourier transform infrared spectroscopy and compared with ab initio calculations. []

3,3-Difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor investigated for treating type 2 diabetes. Its metabolic pathways involve hydroxylation, amide hydrolysis, N-dealkylation, and conjugation reactions. []

[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (26)

Compound Description: Compound 26 is a competitive inhibitor of tyrosinase, displaying a 100-fold higher potency compared to the reference compound kojic acid. It also exhibits antimelanogenic effects in B16F10 cells without significant cytotoxicity. []

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: AZD5153 is a potent bivalent inhibitor of bromodomain and extraterminal proteins, specifically targeting BRD4. It exhibits an excellent pharmacokinetic profile and effectively downregulates c-Myc, leading to tumor growth inhibition in xenograft studies. []

N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

Compound Description: [11C]DPFC ([11C]1) is a PET radiotracer developed for visualizing fatty acid amide hydrolase (FAAH) in the brain. It exhibits high binding affinity for FAAH and demonstrates specific binding to FAAH-rich regions in the brain. []

2-(Benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol

Compound Description: This compound was synthesized via a nucleophilic substitution reaction and evaluated for its anticancer activity. []

4-(Pyrimidin-2-yl)piperazin-1-ium (E)-3-carboxyprop-2-enoate

Compound Description: This compound is a salt formed between 4-(pyrimidin-2-yl)piperazine and (E)-3-carboxyprop-2-enoic acid. Its crystal structure is stabilized by a network of hydrogen bonds and π-π interactions. []

4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues

Compound Description: These compounds were designed as bifunctional molecules possessing both dopamine D2/D3 agonist activity and iron-chelating properties. Compound (-)-19b showed promising in vivo activity in animal models of Parkinson's disease (PD). []

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

Compound Description: Compound 7x is a potent multikinase inhibitor targeting CDK4/CYCLIN D1 and ARK5 kinases. It exhibits promising in vitro cytotoxicity against tumor cells and induces tumor regression in vivo. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604 is a potent and selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It shows promising aqueous solubility and oral absorption properties, making it a potential therapeutic agent for diseases associated with ACAT-1 overexpression. []

Properties

CAS Number

1599265-94-7

Product Name

4-(4-Aminopyrimidin-2-yl)piperazin-2-one

IUPAC Name

4-(4-aminopyrimidin-2-yl)piperazin-2-one

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

InChI

InChI=1S/C8H11N5O/c9-6-1-2-11-8(12-6)13-4-3-10-7(14)5-13/h1-2H,3-5H2,(H,10,14)(H2,9,11,12)

InChI Key

UGUCCDXGGUGUAG-UHFFFAOYSA-N

SMILES

C1CN(CC(=O)N1)C2=NC=CC(=N2)N

Canonical SMILES

C1CN(CC(=O)N1)C2=NC=CC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.